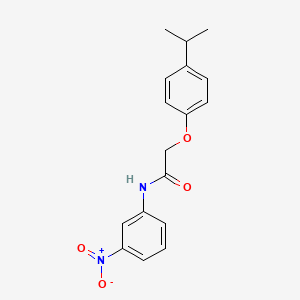
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine, also known as TMB-4, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. TMB-4 is a member of the ethylenediamine family of compounds, which are known for their diverse biological activities. TMB-4 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is not fully understood, but it is thought to act through multiple pathways. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to improve cardiovascular function and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is its diverse range of biological activities, which makes it a promising candidate for further research. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to be relatively non-toxic, making it a safe compound to use in laboratory experiments. However, one of the limitations of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is its relatively low solubility, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are many potential future directions for research on N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine. One area of interest is its potential use in the treatment of cancer. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have neuroprotective properties, and further research is needed to determine its potential use in the treatment of neurodegenerative disorders. Finally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have anti-inflammatory and anti-oxidant properties, and further research is needed to determine its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine can be synthesized using a multi-step process starting from 2,3,4-trimethoxybenzaldehyde and diethylamine. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been extensively studied and optimized, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been studied extensively for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-7-19(8-2)12-11-18(3)13-14-9-10-15(20-4)17(22-6)16(14)21-5/h9-10H,7-8,11-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDMZCRFPWBTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5872613.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5872633.png)


![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)
![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)

![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)